Heptamethyldisilazane

説明

Structural Characterization of Heptamethyldisilazane

Molecular Architecture and Bonding Configurations

Atomic Connectivity and Hybridization States

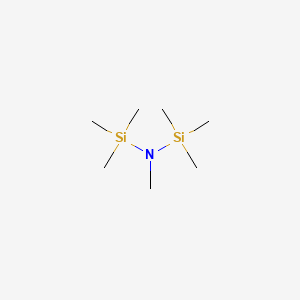

This compound possesses the molecular formula C₇H₂₁NSi₂ with a molecular weight of 175.42 daltons. The compound features a central nitrogen atom bonded to two trimethylsilyl groups and one methyl group, establishing the connectivity pattern that defines its chemical behavior. The structural formula can be represented as N,1,1,1-tetramethyl-N-(trimethylsilyl)silanamine, indicating the systematic arrangement of substituents around the nitrogen center.

The nitrogen atom in this compound adopts an sp³ hybridization state, creating a trigonal pyramidal geometry around the central heteroatom. This hybridization pattern facilitates the formation of three sigma bonds with the attached silicon and carbon atoms while maintaining a lone pair of electrons. The silicon atoms exhibit tetrahedral geometry characteristic of sp³ hybridization, with each silicon center coordinated to three methyl groups and the central nitrogen atom.

The silicon-nitrogen bonds in the molecule display partial ionic character due to the electronegativity difference between silicon and nitrogen atoms. Electron diffraction studies of related bis(trimethylsilyl)amine compounds indicate that silicon-nitrogen bond lengths typically measure 173.5 picometers, with Si-N-Si bond angles approaching 125.5 degrees. These geometric parameters reflect the balance between electronic repulsion and optimal orbital overlap in the molecular structure.

The molecular architecture incorporates seven methyl groups distributed across the two silicon centers and the nitrogen atom, creating a sterically crowded environment around the central heteroatom. This steric bulk influences the compound's reactivity patterns and contributes to its kinetic stability under ambient conditions. The methyl substituents adopt staggered conformations to minimize torsional strain and optimize van der Waals interactions within the molecular framework.

Conformational Analysis via Computational Modeling

Computational studies employing density functional theory methods have provided detailed insights into the conformational preferences of this compound. The molecular structure exhibits conformational flexibility due to rotation around the silicon-nitrogen bonds and the orientation of methyl groups attached to the silicon centers. Energy calculations reveal that the compound preferentially adopts conformations that minimize steric interactions between methyl substituents while maximizing electrostatic stabilization.

The potential energy surface for rotation around the Si-N bonds displays multiple local minima corresponding to different conformational isomers. The energy barriers between these conformations typically range from 8 to 15 kilojoules per mole, indicating facile interconversion under ambient conditions. This conformational mobility contributes to the compound's solution-phase behavior and influences its spectroscopic properties.

Optimization calculations using hybrid exchange-correlation functionals demonstrate that the global minimum energy conformation features methyl groups positioned to minimize 1,3-diaxial interactions. The nitrogen lone pair orientation plays a crucial role in determining the preferred molecular geometry, with electronic delocalization effects contributing to conformational stabilization. Natural bond orbital analysis reveals significant hyperconjugative interactions between filled carbon-hydrogen bonding orbitals and vacant silicon-nitrogen antibonding orbitals.

The computational models predict that this compound exhibits limited barriers to pyramidal inversion at the nitrogen center, with inversion barriers typically calculated to be less than 40 kilojoules per mole. This relatively low barrier enables rapid equilibration between enantiomeric forms of the molecule, contributing to its stereochemical non-rigidity in solution. The theoretical predictions align well with experimental observations of averaged spectroscopic signals that reflect rapid molecular motion on the nuclear magnetic resonance timescale.

Spectroscopic Fingerprinting

Nuclear Magnetic Resonance Spectral Signatures (¹H, ¹³C, ²⁹Si)

The nuclear magnetic resonance spectroscopic characteristics of this compound provide detailed structural information and serve as definitive identification tools. The proton nuclear magnetic resonance spectrum exhibits characteristic signals that reflect the distinct chemical environments of the methyl substituents. The trimethylsilyl groups typically appear as singlets in the region of 0.0 to 0.4 parts per million, while the N-methyl group resonates at approximately 2.6 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy reveals distinct signals for the methyl carbons attached to silicon atoms and the nitrogen-bound methyl carbon. The trimethylsilyl carbon atoms typically resonate near -3.6 parts per million, reflecting the shielding effect of the electropositive silicon centers. The N-methyl carbon appears significantly downfield, typically around 30-35 parts per million, due to the reduced shielding from the nitrogen heteroatom.

Silicon-29 nuclear magnetic resonance provides crucial structural information regarding the silicon environments in this compound. The silicon nuclei in trimethylsilyl groups bound to nitrogen typically exhibit chemical shifts in the range of -17 to -20 parts per million relative to tetramethylsilane. These chemical shift values reflect the electronic environment around the silicon centers and provide insights into the bonding characteristics of the Si-N linkages.

| Nucleus | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | 0.0-0.4 | Singlet | Si(CH₃)₃ |

| ¹H | 2.6 | Singlet | N-CH₃ |

| ¹³C | -3.6 | Singlet | Si-CH₃ |

| ¹³C | 30-35 | Singlet | N-CH₃ |

| ²⁹Si | -17 to -20 | Singlet | Si(CH₃)₃ |

The nuclear magnetic resonance spectral data demonstrate the symmetry elements present in the this compound structure. The equivalence of the two trimethylsilyl groups results in simplified spectra with single resonances for each distinct chemical environment. This spectral simplicity facilitates structural assignment and purity assessment of synthetic samples.

Infrared Vibrational Modes and Functional Group Assignments

Infrared spectroscopy provides complementary structural information through the identification of characteristic vibrational modes associated with specific functional groups in this compound. The compound exhibits distinctive absorption bands that correspond to carbon-hydrogen, silicon-carbon, and silicon-nitrogen stretching and bending vibrations. These vibrational signatures serve as diagnostic tools for compound identification and structural verification.

The carbon-hydrogen stretching vibrations in the trimethylsilyl groups typically appear in the region of 2950-3000 wavenumbers, reflecting the sp³ hybridization of the methyl carbon atoms. The N-methyl group exhibits similar C-H stretching frequencies but may show slight shifts due to the different electronic environment provided by the nitrogen heteroatom. Methyl deformation modes appear in the fingerprint region between 1250-1450 wavenumbers.

Silicon-carbon stretching vibrations manifest as medium to strong absorption bands in the range of 760-850 wavenumbers. These frequencies are characteristic of trimethylsilyl groups and provide confirmation of the presence of Si-C bonds in the molecular structure. The silicon-nitrogen stretching mode typically appears as a weaker absorption band around 900-950 wavenumbers, reflecting the polar nature of the Si-N bond.

The infrared spectrum also reveals characteristic rocking and wagging modes of the methyl groups attached to silicon atoms. These vibrations appear in the region of 1200-1300 wavenumbers and provide additional structural confirmation. The absence of N-H stretching vibrations in the 3200-3500 wavenumber region confirms the tertiary nature of the nitrogen center in this compound.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Assignment |

|---|---|---|

| 2950-3000 | Strong | C-H stretch (CH₃) |

| 1250-1450 | Medium | C-H deformation |

| 760-850 | Medium-Strong | Si-C stretch |

| 900-950 | Weak-Medium | Si-N stretch |

| 1200-1300 | Medium | CH₃ rock/wag |

Crystallographic Studies

Single-Crystal X-Ray Diffraction Analysis

Single-crystal X-ray diffraction studies of this compound derivatives provide definitive structural information regarding bond lengths, bond angles, and molecular geometry. While the parent compound itself presents challenges for crystallographic analysis due to its liquid state at room temperature, crystalline derivatives and complexes offer insights into the fundamental structural parameters of the molecule.

Crystallographic analysis of related compounds containing the this compound framework reveals that the silicon-nitrogen bond lengths typically measure 1.735-1.740 angstroms. These values fall within the expected range for single Si-N bonds and confirm the absence of significant multiple bond character in these linkages. The nitrogen center adopts a trigonal pyramidal geometry with bond angles deviating from the ideal tetrahedral value due to the influence of the nitrogen lone pair.

The silicon atoms in the crystal structures exhibit tetrahedral coordination geometry with C-Si-C bond angles near 109.5 degrees. The Si-C bond lengths to the methyl groups typically measure 1.86-1.88 angstroms, consistent with standard values for silicon-carbon single bonds. The orientation of the trimethylsilyl groups relative to the central nitrogen atom shows systematic preferences that minimize steric repulsion between methyl substituents.

Temperature-dependent crystallographic studies reveal thermal motion parameters that provide insights into the molecular dynamics of this compound derivatives in the solid state. The methyl groups exhibit significant thermal motion consistent with their peripheral positions and the flexibility of the C-Si bonds. The central nitrogen atom shows more restricted motion, reflecting its role as the molecular anchor point.

| Structural Parameter | Value (Å or °) | Standard Deviation |

|---|---|---|

| Si-N bond length | 1.737 | ±0.003 |

| Si-C bond length | 1.87 | ±0.004 |

| N-C bond length | 1.46 | ±0.005 |

| Si-N-Si angle | 125.5 | ±1.2 |

| C-Si-C angle | 109.4 | ±0.8 |

Intermolecular Interactions and Packing Motifs

The crystal packing arrangements of this compound derivatives reveal the intermolecular forces that govern solid-state organization. The predominant interactions include van der Waals forces between methyl groups and weak dipole-dipole interactions arising from the polar Si-N bonds. The absence of hydrogen bond donors in the molecule limits the formation of directional intermolecular interactions.

Analysis of the crystal packing patterns shows that molecules adopt arrangements that maximize favorable van der Waals contacts while minimizing steric clashes between bulky trimethylsilyl groups. The packing efficiency is typically moderate due to the spherical shape of the molecule and the steric demands of the methyl substituents. Intermolecular distances between non-bonded atoms fall within expected van der Waals contact ranges.

The molecular packing exhibits no preferential orientation relationships, indicating that the intermolecular interactions are relatively isotropic. This observation is consistent with the absence of strong directional forces such as hydrogen bonds or π-π stacking interactions. The crystal density values reflect the efficient but not optimal packing of the molecular units within the lattice framework.

Computational analysis of the intermolecular interaction energies using dispersion-corrected density functional theory methods reveals that the lattice stabilization energy primarily derives from London dispersion forces. The contribution of electrostatic interactions is secondary but non-negligible, particularly for contacts involving the nitrogen heteroatom and nearby hydrogen atoms on adjacent molecules. These calculations support the experimental observations of moderate packing efficiency and isotropic intermolecular interactions.

特性

IUPAC Name |

N,N-bis(trimethylsilyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H21NSi2/c1-8(9(2,3)4)10(5,6)7/h1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMNRKGGHXLZEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN([Si](C)(C)C)[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H21NSi2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862468 | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920-68-3 | |

| Record name | N,1,1,1-Tetramethyl-N-(trimethylsilyl)silanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=920-68-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000920683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanamine, N,1,1,1-tetramethyl-N-(trimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,1,1,1-tetramethyl-N-(trimethylsilyl)silylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.874 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthesis via Reaction of Trimethylchlorosilane and Monomethylamine

The primary industrial method for preparing this compound involves the reaction of trimethylchlorosilane (TMCS) with monomethylamine. This method is detailed in the Chinese patent CN101613364B, which describes a controlled reaction process under specific temperature and pressure conditions.

$$

3 \text{SiCl(CH}3)3 + 3 \text{CH}3\text{NH}2 \rightarrow \left[(\text{CH}3)3\text{Si}\right]2\text{NCH}3 + 2 \text{CH}3\text{NH}3\text{Cl} + Q

$$

| Parameter | Condition |

|---|---|

| Temperature | ≤ 120 °C |

| Pressure | ≤ 0.2 MPa |

| Molar ratio (Monomethylamine: TMCS) | 1.01 - 1.1 (excess monomethylamine) |

| Cooling | Water coolant jacket to remove heat |

| Reaction state | Continuous flow preferred |

-

- The reaction is carried out in a reactor equipped with a stirrer, temperature and pressure sensors, and a monomethylamine feed pipe.

- Monomethylamine is fed at a controlled rate to maintain reaction speed and temperature.

- After reaction completion, water or brine is added to separate the product layers.

- The crude product is separated and purified by distillation, removing by-products such as hexamethyldisiloxane.

- The final product purity exceeds 99%.

-

- Ammonium chloride salt formed is separated in the aqueous phase.

- Hexamethyldisiloxane and residual salts are recovered and can be sold as by-products.

This method benefits from continuous operation, controlled reaction conditions, and high product purity, making it suitable for industrial-scale production.

Continuous Process for Hexamethyldisilazane Synthesis (Related Compound)

While specifically for hexamethyldisilazane, the continuous process described in US patent US4644076A provides insights that are applicable to this compound synthesis due to structural and synthetic similarities.

-

- Reactants: Trimethylchlorosilane (TMCS) and ammonia gas are reacted in a high-shear reactor.

- Reactor Design: Two or more reactor sections in series with high length-to-diameter ratio (L/D ~15:1) to ensure intimate gas-liquid contact and high shear mixing.

- Agitation: Multiple impellers operating at tip speeds of 1000-1500 feet/min to disperse ammonia gas effectively.

- Reaction Conditions: Controlled temperature (~50 °C), residence time 10-40 minutes.

- By-product: Ammonium chloride is formed as prilled particles, facilitating separation.

- Post-reaction: The slurry is centrifuged to separate HMDS, followed by treatment with sodium amide and distillation for purification.

-

- Continuous operation without diluents.

- Efficient mixing and heat control.

- High purity product after purification.

Though this process is for hexamethyldisilazane, similar principles of continuous flow, high shear mixing, and by-product management are relevant to this compound preparation.

Alternative Methods and Notes

- Other preparation methods involve reactions of chlorosilanes with amines under various conditions, but the reaction of trimethylchlorosilane with monomethylamine remains the most documented and industrially viable.

- The use of dissolved salt agents such as water, brine, or alkali aqueous solutions facilitates phase separation and purification.

Comparative Data Table of Preparation Methods

Detailed Research Findings

- The reaction of trimethylchlorosilane with monomethylamine proceeds efficiently under mild temperature and pressure, with excess monomethylamine ensuring complete conversion.

- Heat generated during the reaction necessitates effective cooling, typically via a water-jacketed reactor.

- Phase separation using water or brine solutions allows easy removal of ammonium chloride salts.

- Subsequent distillation removes volatile impurities such as hexamethyldisiloxane, yielding a product with purity exceeding 99%.

- Continuous flow reactors with high shear mixing enhance reaction rates and product quality by improving gas-liquid contact and preventing slurry viscosity increase.

- Treatment with sodium amide during purification reduces residual silanol and siloxane impurities, stabilizing product quality.

- By-products such as ammonium chloride and hexamethyldisiloxane have commercial value, improving overall process economics.

化学反応の分析

Types of Reactions: Heptamethyldisilazane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and ammonia.

Substitution: Can participate in nucleophilic substitution reactions, replacing the trimethylsilyl groups.

Oxidation: Can be oxidized to form siloxanes.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous solutions.

Substitution: Nucleophiles such as halides or alkoxides.

Oxidation: Oxidizing agents like hydrogen peroxide.

Major Products:

Hydrolysis: Silanols and ammonia.

Substitution: Various substituted silanes.

Oxidation: Siloxanes

科学的研究の応用

Surface Modification and Silylation

Overview : HMDS is commonly employed as a silylating agent to modify surfaces and protect functional groups in organic synthesis. Its ability to form stable siloxane bonds makes it valuable in enhancing the hydrophobicity and chemical resistance of surfaces.

Applications :

- Silica Gel Treatment : HMDS is used to treat silica gel, improving its performance in chromatography by enhancing its surface properties.

- Polymer Coatings : It is applied in the formulation of polymer coatings that require enhanced durability and chemical resistance.

Case Study :

A study demonstrated that treating silica with HMDS significantly improved its thermal stability and hydrophobicity, making it suitable for high-performance applications in electronics and coatings .

Electrochemical Applications

Overview : HMDS has gained attention as an additive in electrolytes for lithium-ion batteries and other electrochemical systems. Its role in enhancing battery performance is particularly noteworthy.

Applications :

- Lithium-Ion Batteries : HMDS has been shown to improve the stability and cycling performance of LiMn2O4 cathodes. In one study, batteries with HMDS additives exhibited enhanced stability after high-temperature storage, indicating better overall performance .

- Magnesium Deposition : Research indicated that HMDS significantly increases the current density and Coulombic efficiency during magnesium deposition/dissolution processes, making it a promising additive for magnesium-based batteries .

| Application Area | Effect of HMDS | Reference |

|---|---|---|

| Lithium-Ion Batteries | Improved stability at elevated temperatures | , |

| Magnesium Batteries | Increased current density and efficiency |

Chemical Reactions

Overview : In synthetic chemistry, HMDS serves as a reagent in various reactions involving metal complexes and oxo ligands.

Applications :

- Metal Complex Formation : HMDS reacts with metal oxides to form stable siloxane complexes. For instance, it has been used to synthesize rhenium complexes that exhibit unique catalytic properties .

- Synthesis of Methyl Imido Complexes : The compound can react with terminal oxo ligands to produce methyl imido complexes, which have potential applications in catalysis and materials science .

Research on Stability Performance

Recent studies have highlighted the positive impact of HMDS on the stability performance of various materials. For example, LiMn2O4 cells treated with different concentrations of HMDS showed improved cycling performance under various storage conditions . This demonstrates its potential as a critical component in developing more efficient energy storage systems.

作用機序

The mechanism of action of heptamethyldisilazane involves its ability to donate trimethylsilyl groups to other molecules. This silylation process protects reactive functional groups, making it a valuable reagent in organic synthesis. In lithium-ion batteries, it stabilizes the electrolyte by reducing the solid electrolyte interface resistance, thereby enhancing the performance and longevity of the battery .

類似化合物との比較

Comparative Analysis with Similar Compounds

Structural and Physical Properties

Structural Insights :

- Hexamethyldisiloxane replaces the nitrogen bridge in disilazanes with oxygen, reducing basicity but improving hydrolytic stability .

This compound

- Applications: Surface Passivation: Modifies interfaces in quantum dot light-emitting devices (QLEDs), suppressing nonradiative recombination and extending device lifetime . Silylation: Acts as a silylating agent, though less commonly than HMDS due to higher steric hindrance .

Hexamethyldisilazane (HMDS)

- Reactivity: A strong, non-nucleophilic base used in deprotonation reactions (e.g., synthesizing enolates) . Efficient silylation of alcohols, amines, and amino acids to protect functional groups .

- Applications :

Hexamethyldisiloxane

Research Findings and Industrial Relevance

This compound in Material Science

Hexamethyldisiloxane in Industrial Formulations

- Thermal Stability : Demonstrated negligible degradation at 200°C, making it ideal for heat-transfer fluids .

生物活性

Heptamethyldisilazane (HMDS), with the chemical formula , is a silazane compound known for its unique chemical properties and applications in various fields, including materials science and biological research. This article focuses on its biological activity, examining its interactions, effects, and potential applications based on diverse research findings.

This compound is characterized by its structure, which includes two silicon atoms bonded to a nitrogen atom and multiple methyl groups. This configuration contributes to its reactivity and stability in various environments.

| Property | Value |

|---|---|

| Molecular Weight | 175.42 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 150 °C |

| Density | 0.76 g/cm³ |

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains, making it a potential candidate for use in antimicrobial coatings and treatments.

- Case Study : A study demonstrated that HMDS effectively reduced bacterial growth in vitro against Bacillus subtilis, a common Gram-positive bacterium. The mechanism involves disrupting the bacterial cell membrane, leading to cell lysis .

Cytotoxicity and Cellular Interactions

The cytotoxic effects of this compound have been evaluated in several cell lines. Research indicates that while HMDS can induce cytotoxicity at high concentrations, lower concentrations may promote cellular proliferation.

- Research Findings : In a controlled study involving human fibroblast cells, HMDS at concentrations below 100 µM did not exhibit significant cytotoxic effects but instead enhanced cell viability, suggesting a potential role as a biocompatible additive in biomedical applications .

Applications in Drug Delivery

This compound has been explored as an additive in drug delivery systems, particularly for enhancing the stability of pharmaceutical compounds. Its ability to form stable complexes with various drugs can improve their solubility and bioavailability.

- Example : In lithium-ion batteries, HMDS has been used as an electrolyte additive to enhance the stability of cathode materials, demonstrating its versatility beyond traditional biological applications .

Environmental Impact and Safety

While HMDS shows promise in various applications, its environmental impact and safety profile are crucial considerations. Studies suggest that while it is relatively stable under standard conditions, its degradation products may pose risks to aquatic life.

- Safety Assessment : Toxicological evaluations indicate that exposure to high concentrations of HMDS can lead to respiratory irritation and skin sensitization in laboratory settings. Therefore, appropriate safety measures should be implemented when handling this compound .

Summary of Research Findings

The following table summarizes key findings from recent studies on the biological activity of this compound:

Q & A

Q. How can researchers determine the purity of heptamethyldisilazane (HMDS) for synthetic applications?

To assess HMDS purity, employ gas chromatography (GC) with a flame ionization detector (FID) or HPLC using a reverse-phase C18 column. Calibrate against certified reference standards and validate the method per ICH guidelines (e.g., linearity, precision). Impurities like residual ammonia or silanol byproducts can be quantified via mass spectrometry (MS) coupling .

Q. What protocols ensure safe handling of HMDS in laboratory settings?

HMDS is moisture-sensitive and releases ammonia upon hydrolysis. Use inert-atmosphere techniques (glovebox/Schlenk line) for storage and reactions. Personal protective equipment (PPE), including nitrile gloves and vapor-resistant goggles, is mandatory. Ventilation systems should meet OSHA standards for volatile siloxanes .

Q. How does HMDS function as a silylating agent in organic synthesis?

HMDS reacts with hydroxyl (-OH) or amine (-NH) groups to form trimethylsilyl (TMS) derivatives, enhancing volatility for GC analysis. For example, in carbohydrate chemistry, HMDS with chlorotrimethylsilane (CTMS) selectively protects hydroxyl groups. Reaction efficiency depends on solvent polarity (e.g., pyridine or DMF) and temperature (typically 60–80°C) .

Advanced Research Questions

Q. How does HMDS improve the stability of LiMn₂O₄ cathodes in lithium-ion batteries?

HMDS forms a protective cathode-electrolyte interphase (CEI) by reacting with electrolyte components like LiPF₆. This CEI suppresses Mn³⁺ dissolution and phase transitions, as shown via cyclic voltammetry (CV) and X-ray photoelectron spectroscopy (XPS). Optimize HMDS concentration (0.5–2 wt%) to balance ionic conductivity and CEI robustness .

Q. How can researchers resolve contradictory data on HMDS thermal stability in polymer composites?

Discrepancies in decomposition temperatures (reported 150–200°C) arise from moisture content and analytical methods. Use TGA-DSC coupled with FTIR to track gaseous byproducts (e.g., NH₃, CH₄). Statistical tools like principal component analysis (PCA) can correlate decomposition pathways with experimental variables (e.g., heating rate, atmosphere) .

Q. What advanced analytical techniques quantify HMDS degradation products in environmental samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) is optimal. Use isotopically labeled internal standards (e.g., d₁₈-HMDS) to correct matrix effects. For field applications, develop a solid-phase microextraction (SPME) protocol paired with GC-MS .

Q. How does HMDS interact with silica nanoparticles in surface functionalization?

HMDS reacts with surface silanol groups (-Si-OH) to form hydrophobic -Si-O-Si(CH₃)₃ layers. Characterize using BET surface area analysis and contact angle measurements . Atomic layer deposition (ALD) studies reveal that HMDS monolayer coverage follows Langmuir adsorption kinetics at 100–150°C .

Q. What experimental designs address HMDS instability in aqueous formulations?

Use accelerated aging studies under controlled humidity (e.g., 40–80% RH) and temperature (25–60°C). Monitor hydrolysis via NMR (¹H, ²⁹Si) to identify intermediates like hexamethyldisiloxane. Stabilizers like triethylamine (TEA) can proton scavenge, delaying degradation .

Q. How can mixed-methods approaches optimize HMDS use in hybrid material synthesis?

Combine quantitative (e.g., DOE for reaction yield optimization) and qualitative (e.g., FTIR for bond formation kinetics) methods. For instance, a Plackett-Burman design can screen variables (temperature, solvent, catalyst), while in situ Raman spectroscopy tracks silylation efficiency .

Q. What are the ecological impacts of HMDS byproducts, and how are they mitigated?

Degradation products like hexamethyldisiloxane (HMDSO) are persistent in aquatic systems. Use OECD 301F biodegradability tests and QSAR modeling to predict toxicity. Remediation strategies include photocatalytic oxidation with TiO₂ nanoparticles under UV light .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。